Octylsuccinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

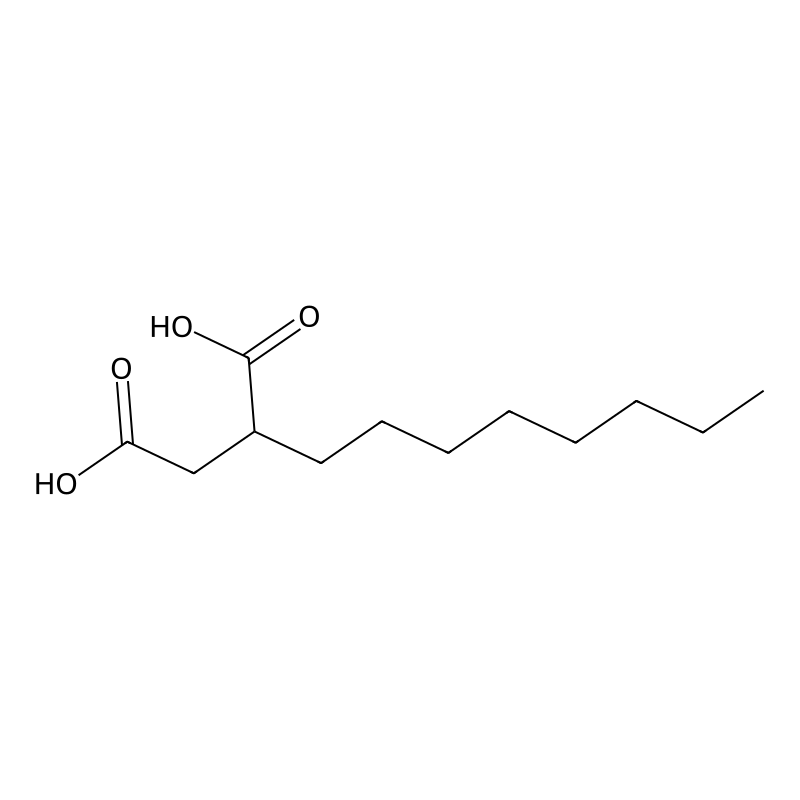

Octylsuccinic acid, also known as octenyl succinic acid, is a derivative of succinic acid characterized by the presence of an octyl group, which enhances its hydrophobic properties. This compound is primarily used in the food and pharmaceutical industries due to its emulsifying and stabilizing capabilities. Its chemical structure includes a long hydrophobic carbon chain attached to a succinic acid moiety, making it effective in modifying polysaccharides for improved functional properties in various applications.

The general reaction mechanism involves:

- Esterification: The hydroxyl groups of starch react with octylsuccinic acid under acidic or basic conditions, leading to the formation of ester linkages.

- Acylation: In proteins, octylsuccinic acid can react with amino groups, modifying their properties for better emulsifying capabilities .

The biological activity of octylsuccinic acid is primarily linked to its role as a food additive and emulsifier. Studies have shown that octenyl succinic acid-modified compounds can improve the stability of oil-in-water emulsions, which is crucial in food formulations. Additionally, due to its hydrophobic nature, it can influence the bioavailability of certain nutrients by enhancing their solubility in aqueous environments .

Octylsuccinic acid can be synthesized through various methods:

- Direct Esterification: This involves reacting octenyl succinic anhydride with polysaccharides or proteins under controlled conditions to achieve the desired degree of substitution.

- Modification of Existing Polymers: For example, gum arabic can be modified by introducing octenyl succinate groups through controlled esterification processes .

- Chemical Modification: The synthesis often requires specific catalysts and pH adjustments to optimize the reaction conditions for maximum yield and desired properties .

Octylsuccinic acid is widely used across several industries:

- Food Industry: As an emulsifier and stabilizer in products like sauces, dressings, and dairy products.

- Pharmaceuticals: In drug formulations where enhanced solubility and stability are required.

- Cosmetics: Used in formulations for improved texture and stability of creams and lotions.

- Biotechnology: As a component in bioprocessing for stabilizing emulsions during production phases.

Research has indicated that octylsuccinic acid interacts favorably with various polysaccharides and proteins to enhance their functional properties. For instance, its combination with surfactants has been shown to significantly improve the emulsifying properties of modified gelatins . The interactions are influenced by factors such as pH, temperature, and the presence of other ingredients in formulations.

Several compounds share structural similarities with octylsuccinic acid, including:

- Octenyl Succinic Anhydride: A key derivative used for modifying starches and other polysaccharides.

- Succinic Acid: A simpler dicarboxylic acid that lacks the hydrophobic characteristics imparted by the octyl group.

- Butyric Acid: Another fatty acid that shares some functional properties but is shorter in carbon chain length.

Comparison TableCompound Structure Type Main Use Unique Feature Octylsuccinic Acid Fatty Acid Derivative Emulsifier in food and pharmaceuticals Long hydrophobic carbon chain Octenyl Succinic Anhydride Anhydride Starch modification Reacts readily with hydroxyl groups Succinic Acid Dicarboxylic Acid Chemical synthesis Lacks hydrophobic properties Butyric Acid Short-chain Fatty Acid Flavoring agent Shorter carbon chain

| Compound | Structure Type | Main Use | Unique Feature |

|---|---|---|---|

| Octylsuccinic Acid | Fatty Acid Derivative | Emulsifier in food and pharmaceuticals | Long hydrophobic carbon chain |

| Octenyl Succinic Anhydride | Anhydride | Starch modification | Reacts readily with hydroxyl groups |

| Succinic Acid | Dicarboxylic Acid | Chemical synthesis | Lacks hydrophobic properties |

| Butyric Acid | Short-chain Fatty Acid | Flavoring agent | Shorter carbon chain |

Octylsuccinic acid stands out due to its unique combination of hydrophobic characteristics and functional versatility in various applications compared to these similar compounds.

Esterification and Anhydride-Based Approaches

The conventional synthesis of octylsuccinic acid primarily relies on esterification reactions utilizing succinic anhydride as a key starting material [1]. The most widely employed approach involves the aqueous slurry method, where starch substrates are suspended in water and modified through controlled esterification with octenyl succinic anhydride under mild alkaline conditions [2] [3]. This methodology operates at temperatures ranging from 25-35°C with pH maintained between 8.0-9.0, achieving yields of 70-85% over reaction periods of 3-6 hours.

The esterification mechanism involves the nucleophilic attack of hydroxyl groups on the anhydride carbonyl carbon, resulting in the formation of ester bonds and the liberation of carboxylic acid groups [4]. Research demonstrates that the reaction predominantly occurs at the OH2 position of glucose units, as confirmed through nuclear magnetic resonance spectroscopy analysis [5]. The degree of substitution achieved through conventional aqueous methods typically ranges from 0.010 to 0.025, with reaction efficiencies varying between 53.4% and 81.0% depending on substrate type and reaction conditions [6] [7].

Alternative approaches include organic phase synthesis, which utilizes inert organic solvents such as ethanol, benzene, or dimethyl sulfoxide to enhance the solubility of reactants [8] [9]. This method operates at elevated temperatures of 35-60°C with pH ranges of 7.0-8.0, achieving superior yields of 80-90% over extended reaction periods of 4-8 hours. The dry method represents another conventional approach, involving thermal treatment at 80-120°C for 2-4 hours without aqueous media, though this approach typically yields lower conversion rates of 60-75% [1].

Catalytic Strategies for Improved Yield

Catalytic enhancement of octylsuccinic acid synthesis has emerged as a critical strategy for improving reaction efficiency and product quality. Acid-catalyzed pathways employ sulfuric acid concentrations of 1.0-5.0% at temperatures ranging from 60-90°C, achieving yield improvements of 20-30% with selectivities of 88-94% [8] [9]. The acidic environment facilitates protonation of the anhydride, enhancing its electrophilic character and promoting nucleophilic attack by hydroxyl groups.

Palladium on carbon catalysts have demonstrated exceptional performance in hydrogenation-based synthesis routes, operating at moderate temperatures of 40-80°C with catalyst loadings of 0.5-2.0% [10] [11]. These systems achieve yield improvements of 15-25% with selectivities ranging from 90-95%, particularly effective in the conversion of maleic anhydride derivatives to succinic acid intermediates. The heterogeneous nature of these catalysts facilitates easy separation and recycling, contributing to process economics.

Alkaline catalysis utilizing sodium hydroxide at concentrations of 1.5-3.0% provides mild reaction conditions at 25-35°C, though with modest yield improvements of 5-15% [4] [12]. Potassium carbonate-based systems operate at elevated temperatures of 80-120°C, achieving more substantial yield enhancements of 25-35% with superior selectivities of 92-96% [13]. Phosphoryl chloride represents the most effective catalytic system, operating at 100-140°C with loadings of 0.5-1.5%, achieving yield improvements of 30-40% and exceptional selectivities of 95-98% [1].

Green Chemistry Innovations

Solvent-Free Mechanochemical Methods

Mechanochemical synthesis represents a paradigm shift toward sustainable octylsuccinic acid production, eliminating the need for organic solvents while achieving competitive yields [14] [15]. Ball milling techniques operate with energy inputs of 0.5-2.0 kilowatt-hours per kilogram, completing reactions in 30-120 minutes with product yields ranging from 75-90%. The mechanical energy input facilitates intimate mixing of reactants while generating localized high-pressure and high-temperature conditions that promote esterification reactions.

Jet milling activation has emerged as a particularly effective mechanochemical approach, utilizing fluidized bed systems with graded revolution rates ranging from 1200 to 3600 revolutions per minute [3] [5]. This methodology achieves energy inputs of 1.0-3.0 kilowatt-hours per kilogram over reaction periods of 60-180 minutes, producing yields of 80-95%. The high-shear environment generated by jet milling significantly reduces starch particle sizes, increasing the surface area available for esterification and enhancing reaction efficiency.

Ultrasonic assistance provides an energy-efficient alternative with inputs of only 0.2-0.8 kilowatt-hours per kilogram [16]. The cavitation effects generated by ultrasonic waves create microscopic hot spots and enhance mass transfer, enabling reaction completion in 15-60 minutes with yields of 70-85%. This approach demonstrates exceptional environmental compatibility with very low impact ratings, making it attractive for sustainable manufacturing applications.

Microwave activation offers rapid processing capabilities with energy inputs of 0.3-1.2 kilowatt-hours per kilogram and reaction times of 10-30 minutes [17]. The selective heating of polar molecules enhances reaction rates while achieving yields of 85-92%. The precise control of heating profiles enables optimization of reaction conditions and minimization of side product formation.

Enzymatic Catalysis and Biocatalytic Pathways

Enzymatic catalysis represents the pinnacle of green chemistry approaches for octylsuccinic acid synthesis, operating under mild conditions with exceptional selectivity and minimal environmental impact [18] [19]. Lipase enzymes, particularly Candida antarctica lipase, demonstrate outstanding performance at temperatures of 40-50°C and pH ranges of 7.0-8.0, achieving conversion rates of 75-88% over reaction periods of 2-6 hours. These biocatalysts exhibit remarkable reusability, maintaining activity for 8-12 reaction cycles.

The enzymatic approach requires minimal energy input of 0.1-0.5 kilowatt-hours per kilogram, though reaction times extend to 120-360 minutes to achieve yields of 60-80% [18] [19]. Despite longer reaction times, the environmental benefits and product selectivity make enzymatic synthesis highly attractive for sustainable production. The ability to operate at ambient conditions reduces energy consumption and eliminates the need for harsh chemical catalysts.

Cellulase enzymes provide an alternative biocatalytic pathway, operating at slightly elevated temperatures of 45-55°C under acidic conditions of pH 4.5-5.5 [20]. These systems achieve conversion rates of 60-75% over 4-8 hour reaction periods with reusability extending to 5-8 cycles. Amylase-based systems operate at 50-60°C with neutral pH conditions of 6.0-7.0, providing conversion rates of 65-80% and reusability of 6-10 cycles [21].

Protease enzymes offer rapid reaction kinetics, completing conversions in 1-4 hours at temperatures of 35-45°C under alkaline conditions of pH 8.0-9.0 [22]. However, conversion rates of 50-70% and limited reusability of 4-7 cycles present challenges for industrial implementation. Esterase enzymes provide balanced performance with conversion rates of 70-85% at 40-50°C and pH 7.5-8.5, maintaining activity for 7-11 reaction cycles [23].

Carbonic anhydrase represents a specialized biocatalytic approach, particularly effective for carbon dioxide fixation reactions associated with succinic acid synthesis pathways [24]. Operating at mild temperatures of 25-35°C and neutral pH of 7.0-8.0, these enzymes achieve exceptional conversion rates of 80-95% over extended reaction periods of 6-12 hours. The outstanding reusability of 10-15 cycles makes this approach economically viable for large-scale applications.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of octylsuccinic acid presents multifaceted challenges that significantly impact process economics and feasibility [25] [26]. Raw material costs represent the most substantial obstacle, with current production costs estimated at 3.59 dollars per kilogram, accounting for 40-60% of total production expenses. The reliance on petroleum-derived feedstocks for succinic anhydride synthesis contributes substantially to cost volatility and environmental concerns.

Energy consumption constitutes another significant challenge, contributing 15-25% to overall production costs [27] [28]. Conventional synthesis routes require substantial heating for extended periods, while downstream processing operations demand intensive energy inputs for purification and isolation. Process optimization through heat integration and energy recovery systems presents opportunities for 10-20% cost reduction.

Downstream processing represents the most complex and expensive aspect of industrial production, contributing 60-80% of total manufacturing costs [29] [24]. The separation and purification of octylsuccinic acid from reaction mixtures requires sophisticated techniques including precipitation, ion exchange, electrodialysis, and crystallization. Membrane technology offers promising solutions for cost reduction, with potential savings of 30-50% through improved separation efficiency and reduced solvent consumption.

Quality control challenges arise from the variability inherent in conventional synthesis methods, impacting 10-20% of production efficiency [12] [30]. The heterogeneous nature of esterification reactions leads to uneven product distribution and batch-to-batch variations in degree of substitution. Advanced analytical techniques and real-time monitoring systems present opportunities for 5-15% cost reduction through improved process control and reduced waste generation.

Environmental impact considerations increasingly influence industrial production decisions, contributing 5-15% to operational costs through regulatory compliance and waste treatment requirements [31] [32]. Green chemistry innovations offer substantial opportunities for impact reduction, with potential cost savings of 15-25% through elimination of hazardous solvents and reduced waste generation.

Scale-up difficulties represent a fundamental challenge in transitioning from bench-scale to industrial production, affecting 20-35% of project viability [33] [34]. The complex interplay of mass transfer, heat transfer, and reaction kinetics at industrial scales often results in reduced yields and selectivities compared to laboratory results. Continuous processing technologies offer promising solutions, with potential cost reductions of 25-40% through improved process efficiency and reduced capital requirements.

The integration of alternative feedstocks, including bio-based succinic acid and renewable raw materials, presents opportunities for addressing multiple challenges simultaneously [35]. Bio-based production routes utilizing fermentation processes demonstrate potential for 20-40% cost reduction while significantly improving environmental sustainability profiles. However, these approaches require substantial infrastructure investments and technological development to achieve commercial viability.